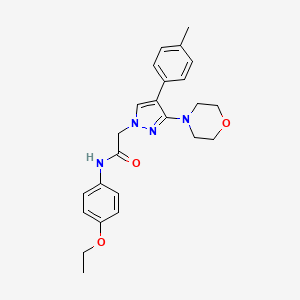

![molecular formula C22H15ClFN7O B6487481 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide CAS No. 1005924-29-7](/img/structure/B6487481.png)

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide is a synthetic organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family

Mécanisme D'action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds with high affinity to PKB, leading to the inhibition of its kinase activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound’s action results in the strong inhibition of tumor growth in a breast cancer xenograft model . It modulates biomarkers of signaling through PKB in vivo .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the degree of lipophilicity of the drug, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

It has been suggested that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been suggested that similar compounds can show changes in their effects over time, including stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It has been suggested that similar compounds can show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It has been suggested that similar compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It has been suggested that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation

Subcellular Localization

It has been suggested that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

To synthesize N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide, a multi-step synthetic route is typically employed:

Formation of Pyrazolo[3,4-d]pyrimidine Core: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This is achieved through a cyclization reaction involving 4-chlorophenylhydrazine and 3,5-dichloropyrimidine in the presence of a base like potassium carbonate.

Functionalization of the Core: The next step involves the introduction of the 3-methyl-1H-pyrazol-5-yl group. This is done through a nucleophilic substitution reaction with the appropriate pyrazole derivative under controlled conditions.

Amidation Reaction: Finally, the compound is subjected to an amidation reaction with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but scaled up to accommodate larger quantities. This typically involves optimization of reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity. Continuous flow chemistry might be employed to streamline the process and enhance safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide can undergo oxidation reactions, particularly on the pyrazole ring, under the influence of strong oxidizing agents like potassium permanganate.

Reduction: The compound may undergo reduction reactions at the 4-chlorophenyl group, which can be reduced to a phenyl group under hydrogenation conditions using a palladium catalyst.

Substitution: Substitution reactions are common, especially on the benzamide moiety, where the fluorine atom can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in basic medium

Reduction: Hydrogen gas with a palladium catalyst

Substitution: Nucleophiles like amines or thiols in a polar solvent like dimethylformamide (DMF)

Major Products

Oxidation: Oxidized pyrazole derivatives

Reduction: Dechlorinated phenyl derivatives

Substitution: Substituted benzamide derivatives

Applications De Recherche Scientifique

Chemistry

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide is studied for its chemical properties and potential modifications to enhance its stability and reactivity.

Biology

In biological research, this compound is investigated for its role as a kinase inhibitor. It is used to study various signaling pathways and their implications in diseases such as cancer and inflammatory disorders.

Medicine

Medicinally, the compound is explored for its potential therapeutic applications, particularly in cancer treatment, where it can inhibit specific kinases involved in tumor growth and proliferation.

Industry

In the industrial sector, this compound might be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

**N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide vs. N-{1-[1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide: The bromo derivative is similar but may exhibit different reactivity and potency due to the presence of the bromine atom instead of chlorine.

**this compound vs. N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide: The position of the chlorine atom on the phenyl ring can significantly impact the compound's activity and selectivity.

Uniqueness

What sets this compound apart is its specific structural features that allow for high-affinity binding to particular kinase targets, making it a valuable tool for targeted therapy research.

That’s quite a deep dive into the world of this fascinating compound! Anything else you’d like to explore?

Propriétés

IUPAC Name |

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN7O/c1-13-10-19(28-22(32)14-2-6-16(24)7-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-4-15(23)5-9-17/h2-12H,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYGVZSSOBEWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide](/img/structure/B6487400.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide](/img/structure/B6487421.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6487427.png)

![3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6487439.png)

![1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6487458.png)

![N-(2,4-dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6487459.png)

![8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6487465.png)

![2-[4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6487472.png)

![N-(2,3-dimethylphenyl)-2-[4-(3-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6487479.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B6487489.png)

![2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6487491.png)

![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B6487497.png)

![8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline](/img/structure/B6487510.png)